N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
Description
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a structurally complex sulfonamide derivative. Its core structure consists of a 2,4,6-trimethylbenzenesulfonamide group linked to a dimethylamino ethyl side chain bearing a 1-methylindolin-5-yl moiety. Key features include:
- Dimethylamino ethyl group: This tertiary amine may contribute to basicity and pH-dependent solubility.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-15-11-16(2)22(17(3)12-15)28(26,27)23-14-21(24(4)5)18-7-8-20-19(13-18)9-10-25(20)6/h7-8,11-13,21,23H,9-10,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWPITAQOWXWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Dimethylamino group : Enhances solubility and biological activity.
- Indoline moiety : Suggests potential interactions with neurotransmitter systems.
- Sulfonamide group : Often associated with antibacterial properties and modulation of enzyme activities.
The molecular formula is with a molecular weight of approximately 344.46 g/mol.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Serotonin receptors : These receptors are implicated in mood regulation and neurological disorders. The presence of the indoline structure suggests that this compound might act as a selective serotonin reuptake inhibitor (SSRI) or agonist, which could be beneficial in treating conditions like depression and anxiety.
- Enzymatic modulation : The sulfonamide group can influence the activity of certain enzymes, potentially leading to anti-inflammatory or antibacterial effects.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of related compounds. For instance:
- Binding Affinity : Compounds structurally related to this sulfonamide have demonstrated high binding affinities to serotonin receptors, indicating their potential as therapeutic agents for mood disorders.
- Neuroprotective Effects : Some indoline derivatives have shown neuroprotective properties in animal models, suggesting that this compound may also possess similar effects.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide | Fluorobenzamide | Selective serotonin receptor agonist |
| 4-Methoxy-5-[4-(1-methylindol-3-yl)phenyl]thiazole | Thiazole ring | Anti-inflammatory |
| N,N-Dimethyltryptamine | Tryptamine derivative | Psychoactive effects |
This table illustrates how this compound stands out due to its unique combination of structural elements that may confer distinct pharmacological properties not seen in these similar compounds.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Indoline Core : Starting from commercially available precursors.
- Introduction of the Dimethylamino Group : Via nucleophilic substitution reactions.
- Sulfonamide Formation : By reacting the amine with sulfonyl chloride under basic conditions.
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.
Comparison with Similar Compounds
Structural Analogues from the Pharos Project (Perfluorinated Sulfonamides)
lists perfluorinated sulfonamides with dimethylamino alkyl chains, such as:
- N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide (CAS 68555-78-2)
- N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide (CAS 50598-28-2)
Key Structural and Functional Differences:
Functional Implications:
- Solubility: The target compound’s dimethylamino group may enhance water solubility under acidic conditions, whereas perfluorinated compounds in are inherently hydrophobic.
- Bioactivity : The indoline moiety in the target compound could enable interactions with biological targets (e.g., serotonin receptors), unlike the inert perfluoroalkyl chains in compounds.
- Synthetic Utility: The compounds’ fluorinated tails are advantageous for non-stick or anti-fouling applications, whereas the target compound’s trimethylbenzene group may favor solid-phase synthesis or crystallinity .
Broader Context: Sulfonamides in Polymerization (Indirect Comparison)
discusses RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization, a method employing sulfonamide-like chain-transfer agents (CTAs).
Comparison with RAFT Agents:
- Mechanistic Role : RAFT agents (e.g., trithiocarbonates) rely on reversible chain transfer, whereas the target compound lacks the thiocarbonylthio group critical for this process .
- Structural Overlap : Both the target compound and RAFT CTAs contain sulfonamide groups, but the latter prioritize sulfur-based functional groups for radical stabilization .
Preparation Methods
Synthesis of 1-Methylindolin-5-amine
Step 1: Nitration of 1-Methylindoline
- React 1-methylindoline with nitric acid (65%) in acetic anhydride at 0°C.
- Isolate 5-nitro-1-methylindoline via column chromatography (hexane/ethyl acetate).
Step 2: Reduction of Nitro Group
- Hydrogenate 5-nitro-1-methylindoline using Pd/C (10%) in ethanol under H₂ (1 atm).
- Filter and concentrate to obtain 1-methylindolin-5-amine (yield: 88%).
Characterization :
- MS (ESI+) : m/z 149.1 [M+H]⁺
- $$ ^1H $$ NMR (DMSO-d₆) : δ 6.92 (d, J=8.2 Hz, 1H), 6.45 (dd, J=8.2, 2.1 Hz, 1H), 6.32 (d, J=2.1 Hz, 1H), 3.62 (t, J=8.5 Hz, 2H), 2.95 (t, J=8.5 Hz, 2H), 2.78 (s, 3H).
Introduction of Dimethylaminoethyl Side Chain
- React 1-methylindolin-5-amine (1.0 eq) with paraformaldehyde (1.2 eq) and dimethylamine hydrochloride (1.5 eq) in ethanol at 60°C for 12 hours.
- Purify via recrystallization (ethanol/water) to obtain N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)amine (yield: 75%).
Optimization Notes :
- Excess dimethylamine improves yield by minimizing oligomerization.
- Acidic conditions (pH 4–5) enhance selectivity for the tertiary amine.
Sulfonamide Coupling Reaction
- Dissolve N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)amine (1.0 eq) in anhydrous dichloromethane.
- Add triethylamine (2.5 eq) and 2,4,6-trimethylbenzenesulfonyl chloride (1.2 eq) dropwise at 0°C.
- Stir at room temperature for 6 hours.
- Quench with water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate → 1:1).
Yield : 68–72%
Purity (HPLC) : ≥98%
Characterization :
- $$ ^1H $$ NMR (CDCl₃) : δ 7.18 (s, 2H, Ar-H), 6.98 (d, J=8.1 Hz, 1H), 6.53 (dd, J=8.1, 2.0 Hz, 1H), 6.41 (d, J=2.0 Hz, 1H), 3.72 (t, J=8.4 Hz, 2H), 3.12 (t, J=8.4 Hz, 2H), 2.85 (s, 6H, N(CH₃)₂), 2.62 (s, 3H, NCH₃), 2.48 (s, 9H, Ar-CH₃).
- HRMS (ESI+) : m/z 456.2452 [M+H]⁺ (calc. 456.2455).
Alternative Pathways and Comparative Analysis
Reductive Amination Approach
Advantages :
- Avoids intermediate isolation.
- Higher atom economy.
- React 1-methylindolin-5-ylacetaldehyde with dimethylamine and sodium cyanoborohydride in methanol.
- Couple with sulfonyl chloride as above (yield: 65%).
Challenges and Optimization Strategies
- Steric Hindrance : Trimethylbenzenesulfonyl chloride’s bulkiness necessitates slow addition and excess reagent.
- Amine Basicity : Use of non-nucleophilic bases (e.g., DBU) minimizes side reactions.
- Purification : Silica gel chromatography with gradient elution resolves sulfonamide from unreacted amine.
Q & A
Q. Q1. What are the recommended methodologies for synthesizing N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide, and how can reaction conditions be optimized to improve yield and purity?
Answer: Synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the indole core via Fischer indole synthesis or substitution reactions on pre-formed indole derivatives .
- Step 2: Introduction of the dimethylaminoethyl group via nucleophilic substitution or reductive amination .
- Step 3: Sulfonylation using 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane or DMF) .
Optimization strategies: - Temperature control: Maintain temperatures between 0–25°C during sulfonylation to minimize side reactions .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Q. Q2. Which analytical techniques are most effective for characterizing the structural and functional integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for verifying substituent positions (e.g., indole protons at δ 6.8–7.2 ppm, sulfonamide protons at δ 2.4–3.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]⁺ ~509.0 g/mol) .
- X-ray Crystallography: Resolve stereochemistry of the dimethylaminoethyl group and sulfonamide conformation .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs (e.g., differences in receptor binding or enzyme inhibition)?
Answer:
- Comparative SAR Studies: Systematically modify substituents (e.g., replacing the difluoro-methoxy group with chloro or methoxy) and evaluate activity shifts .
- Docking Simulations: Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with target proteins, correlating with experimental IC₅₀ values .
- Data Normalization: Account for assay variability (e.g., cell line differences, solvent effects) by repeating experiments under standardized conditions .
Q. Q4. What strategies are recommended for designing derivatives to enhance metabolic stability without compromising target affinity?
Answer:
- Bioisosteric Replacement: Substitute the indole ring with benzothiophene or benzofuran to reduce CYP450-mediated oxidation .
- Steric Shielding: Introduce methyl groups ortho to the sulfonamide to hinder enzymatic degradation .
- Pharmacokinetic Profiling: Use in vitro microsomal stability assays (human liver microsomes) to identify metabolic hotspots .
Q. Q5. How should researchers approach studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound in preclinical models?
Answer:
- Tissue Distribution: Employ LC-MS/MS to quantify compound levels in plasma, liver, and brain tissue post-administration .
- Receptor Occupancy: Use PET imaging with radiolabeled analogs (e.g., ¹⁸F- or ¹¹C-labeled derivatives) to assess target engagement in vivo .
- Dose-Response Modeling: Fit PK-PD data to Hill equations to predict therapeutic windows .
Q. Q6. What experimental designs are suitable for investigating degradation pathways under physiological conditions?
Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .
- Degradant Identification: Use UPLC-QTOF-MS to characterize breakdown products (e.g., sulfonic acid derivatives from hydrolyzed sulfonamide) .
Q. Q7. How can researchers validate potential off-target interactions given the compound’s complex structure?
Answer:
- Broad-Spectrum Screening: Utilize kinase panels (e.g., Eurofins KinaseProfiler) or GPCR arrays to identify unintended targets .
- CRISPR-Cas9 Knockout Models: Generate cell lines lacking suspected off-target proteins (e.g., cytochrome P450 enzymes) to isolate primary effects .
Methodological Considerations
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Indole Formation | POCl₃, DMF, 80°C | 60–75% | >90% |
| Amine Alkylation | 1-Methylindoline, K₂CO₃, DMF, 60°C | 50–65% | 85–90% |
| Sulfonylation | 2,4,6-Trimethylbenzenesulfonyl chloride, Et₃N, DCM | 70–85% | >95% |
Q. Table 2. Analytical Benchmarks for Quality Control
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% (210 nm) |
| Residual Solvent | GC-MS | <500 ppm (ICH Q3C) |
| Chiral Purity | Chiral HPLC | ≥99% enantiomeric excess |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
